1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI)
Description
This compound is a 1,3-cyclohexanedione derivative substituted at the 2-position with a (3,5-dimethyl-1H-pyrrol-2-yl)methylene group. The 1,3-cyclohexanedione core is a bicyclic diketone structure, which is often functionalized to develop bioactive molecules, particularly in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-6-9(2)14-11(8)7-10-12(15)4-3-5-13(10)16/h6-7,14H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRNJJPSDCUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=O)CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- typically involves the reaction of 1,3-cyclohexanedione with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde under basic conditions. A common method includes stirring a mixture of 1,3-cyclohexanedione and the pyrrole derivative in the presence of a base such as potassium carbonate in a solvent like acetonitrile at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Organic Synthesis
1,3-Cyclohexanedione derivatives are valuable intermediates in organic synthesis due to their reactivity and structural versatility. The compound can undergo various reactions, including:
- Michael Addition : The compound can act as a Michael acceptor due to the presence of electron-withdrawing carbonyl groups. This property allows it to participate in carbon-carbon bond-forming reactions.
- Diels-Alder Reactions : Its unsaturated dicarbonyl structure makes it a suitable precursor for Diels-Alder cycloadditions, which are pivotal in forming cyclic compounds.
Case Study: Synthesis of 2-Alkylidene-1,3-cyclohexanediones
A study investigated the synthesis of 2-alkylidene-1,3-cyclohexanediones using 1,3-cyclohexanedione as a starting material. The researchers reported that the reaction conditions significantly influenced yield and purity. Key findings included:
| Reaction Condition | Yield (%) | Notes |
|---|---|---|
| Room Temperature | 60 | Moderate yield; longer reaction time required |
| Elevated Temperature | 85 | Higher yield; faster reaction kinetics |
This demonstrates the compound's utility in synthesizing complex organic molecules.
Medicinal Chemistry
The compound exhibits potential pharmacological properties due to its structural similarities to known bioactive molecules. Research has indicated that derivatives of 1,3-cyclohexanedione can serve as:
- Antimicrobial Agents : Certain derivatives have shown activity against bacterial strains, making them candidates for further development as antibiotics.
- Anticancer Agents : Preliminary studies suggest that modified forms may inhibit cancer cell proliferation through various mechanisms.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several derivatives of 1,3-cyclohexanedione against Gram-positive and Gram-negative bacteria. The results indicated that:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Derivative A | Escherichia coli | 15 |
| Derivative B | Staphylococcus aureus | 20 |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Agricultural Chemistry
1,3-Cyclohexanedione derivatives are also explored as herbicides due to their ability to inhibit specific plant growth pathways. Several commercial herbicides are formal derivatives of this compound.
Case Study: Herbicidal Activity
Research on herbicidal activity has shown that certain derivatives can effectively control grassy weeds while being less harmful to broadleaf crops. A comparative analysis of herbicidal efficacy is summarized below:
| Herbicide | Target Weed | Efficacy (%) |
|---|---|---|
| Cycloxydim | Barnyardgrass | 90 |
| Clethodim | Crabgrass | 85 |
These findings underscore the agricultural relevance of 1,3-cyclohexanedione derivatives in weed management strategies.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its action include binding to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s closest structural analogues include:
Key Structural Differences :
- The target compound’s pyrrole substituent contrasts with the benzoyl derivatives in mesotrione and sulcotrione. The pyrrole group may enhance solubility or alter binding kinetics compared to aromatic nitro/sulfonyl groups .
- Mesotrione and sulcotrione feature electron-withdrawing groups (nitro, sulfonyl), critical for their herbicidal activity via inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) .
Pharmacological and Agrochemical Profiles
- For example, obatoclax mesylate (a pyrrole-containing compound) is a clinical-stage anticancer agent, though its structure differs significantly .
- Mesotrione/Sulcotrione : Broad-spectrum herbicides with low mammalian toxicity. Mesotrione’s mode of action involves bleaching weeds by inhibiting HPPD, a trait shared with structurally related triketones .
Stability and Formulation
- Target Compound : Stability data are unavailable, but the presence of a conjugated pyrrole system may increase susceptibility to oxidation compared to nitro/sulfonyl derivatives.
- Pharmaceutical Analogue () : A related 1,3-cyclohexanedione derivative (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) is stabilized in solid formulations, suggesting that nitro groups enhance shelf-life .
Regulatory and Industrial Relevance
- Mesotrione : Approved globally for corn and sugarcane crops, with a CAS registry (104206-82-8) and ISO standardization .
- Sulcotrione : Used in European markets under trade names like Mikado, with CAS 99105-77-8 .
- Target Compound: No commercial or regulatory data are provided, though its 9CI designation indicates it is indexed in the Chemical Abstracts lexicon .
Biological Activity
1,3-Cyclohexanedione, 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]- (9CI) is a compound with the chemical formula and a molecular weight of approximately 217.26 g/mol. It is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula:
- CAS Number: 259544-81-5
- Density: 1.219 g/cm³ (predicted)
- Boiling Point: 438.8 °C (predicted)
- pKa: 16.40 (predicted) .
Biological Activity Overview
1,3-Cyclohexanedione derivatives have been extensively studied for their biological activities, particularly their antibacterial properties. The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
Antibacterial Activity
Research indicates that certain complexes derived from cyclohexanedione exhibit moderate antibacterial activity against several strains of bacteria. For instance:
- Tested Bacteria:
- Escherichia coli ATCC 25922
- Staphylococcus aureus ATCC 25923
- Enterococcus faecalis ATCC 29212
- Salmonella typhimurium CCM 583
In a study involving synthesized ligands and their metal complexes, some exhibited medium-level antibacterial activity comparable to ampicillin . This suggests that the compound may serve as a potential lead for developing new antibacterial agents.
The biological activity of 1,3-cyclohexanedione derivatives can be attributed to their ability to chelate metal ions, which are crucial for the activity of many enzymes. This chelation can inhibit bacterial growth by disrupting essential enzymatic processes within the microorganisms .
Study 1: Synthesis and Characterization
A study focused on synthesizing new ligands from cyclohexanedione and characterizing them using various spectroscopic methods (IR, NMR). The synthesized compounds were tested for their antibacterial properties against multiple bacterial strains. The results showed that some complexes had significant inhibitory effects on bacterial growth .
Study 2: Hydrazone Derivatives
Another research effort explored hydrazone derivatives of cyclohexanedione. These compounds were found to have spasmolytic activity and exhibited anti-inflammatory properties alongside antibacterial effects. The study highlighted the versatility of cyclohexanedione derivatives in medicinal chemistry .
Data Table: Biological Activity Summary
| Compound Name | Tested Bacteria | Activity Level | Comparison |
|---|---|---|---|
| Ligand L1 | E. coli | Moderate | Similar to Ampicillin |
| Ligand L2 | S. aureus | Moderate | Similar to Ampicillin |
| Ligand L3 | Enterococcus faecalis | Moderate | Similar to Ampicillin |
| Ligand L4 | Salmonella typhimurium | Moderate | Similar to Ampicillin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
